Ring Size: Spiro[2.5]octane vs. Spiro[3.5]nonane Physicochemical Divergence
The spiro[2.5]octane scaffold confers substantially lower molecular weight and higher polarity relative to the spiro[3.5]nonane scaffold. Spiro[2.5]octane-1-carboxylic acid (C9H14O2) has a molecular weight of 154.21 g/mol and a calculated XLogP3-AA of 2.5 . In contrast, the parent spiro[3.5]nonane hydrocarbon scaffold (C9H16) alone has a molecular weight of 124.22 g/mol with XLogP3-AA of 3.1, indicating inherently greater lipophilicity even before carboxylic acid functionalization [1]. The three-membered cyclopropane ring in the [2.5] system introduces higher ring strain and distinct electronic character compared to the unstrained cyclobutane ring in the [3.5] system, directly influencing the reactivity and conformational behavior of appended functional groups .
| Evidence Dimension | Scaffold molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 154.21 g/mol (as carboxylic acid); XLogP3-AA: 2.5 (isomer) |
| Comparator Or Baseline | Spiro[3.5]nonane (parent hydrocarbon): MW 124.22 g/mol; XLogP3-AA: 3.1 |
| Quantified Difference | ΔMW (functionalized target vs. unfunctionalized comparator): +30 g/mol; ΔXLogP: -0.6 units (more polar target despite larger MW) |
| Conditions | Computed physicochemical properties; PubChem and ChemSpider database values |
Why This Matters
Scaffold selection directly dictates molecular properties and downstream ADME profile in lead optimization programs; procurement of the incorrect ring-size analog cannot be corrected by later synthetic modification.
- [1] PubChem. Spiro(3.5)nonane. Compound Summary. CID: 136115. View Source
